molecular formula C20H19N5OS B2524191 2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 2176270-41-8

2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2524191
CAS No.: 2176270-41-8
M. Wt: 377.47
InChI Key: GEFSKOXJDKVJML-UHFFFAOYSA-N
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Description

2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyrazole ring can be introduced via a condensation reaction involving hydrazines and 1,3-diketones. The pyridine moiety is often incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.

    Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.

    Pyridine derivatives: Molecules containing the pyridine ring with different substituents.

Uniqueness

2-ethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of benzothiazole, pyrazole, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-ethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-3-18-24-16-7-6-13(9-17(16)27-18)20(26)22-10-14-5-4-8-21-19(14)15-11-23-25(2)12-15/h4-9,11-12H,3,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFSKOXJDKVJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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